molecular formula C7H16O6S3 B13732930 Tris(ethylsulphonyl)methane CAS No. 21467-59-4

Tris(ethylsulphonyl)methane

Cat. No.: B13732930
CAS No.: 21467-59-4
M. Wt: 292.4 g/mol
InChI Key: ZMZMWZJOEIWLQL-UHFFFAOYSA-N
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Description

Tris(ethylsulphonyl)methane is an organosulfur compound with the molecular formula C7H16O6S3 It is characterized by three ethylsulphonyl groups attached to a central methane carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(ethylsulphonyl)methane typically involves the reaction of ethylsulfonyl chloride with a suitable methylene donor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tris(ethylsulphonyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The ethylsulphonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives.

Scientific Research Applications

Tris(ethylsulphonyl)methane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of tris(ethylsulphonyl)methane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, including enzyme inhibition and protein modification. These interactions can lead to changes in cellular processes and contribute to the compound’s biological effects.

Comparison with Similar Compounds

    Tris(methylsulphonyl)methane: Similar structure but with methyl groups instead of ethyl groups.

    Tris(phenylsulphonyl)methane: Contains phenyl groups instead of ethyl groups.

    Tris(chlorophenyl)methane: Contains chlorophenyl groups.

Uniqueness: Tris(ethylsulphonyl)methane is unique due to its specific ethylsulphonyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

21467-59-4

Molecular Formula

C7H16O6S3

Molecular Weight

292.4 g/mol

IUPAC Name

1-[bis(ethylsulfonyl)methylsulfonyl]ethane

InChI

InChI=1S/C7H16O6S3/c1-4-14(8,9)7(15(10,11)5-2)16(12,13)6-3/h7H,4-6H2,1-3H3

InChI Key

ZMZMWZJOEIWLQL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(S(=O)(=O)CC)S(=O)(=O)CC

Origin of Product

United States

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